An In-depth Technical Guide to the Chemical Properties of Ethyl Tellurac
An In-depth Technical Guide to the Chemical Properties of Ethyl Tellurac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl tellurac, chemically known as Tellurium(IV) N,N'-diethyldithiocarbamate, is an organotellurium compound with the chemical formula C20H40N4S8Te.[1] It is primarily utilized in the rubber industry as an ultra-accelerator for the vulcanization of natural and synthetic rubbers, including styrene-butadiene, nitrile-butadiene, and ethylene-propylene diene rubbers.[1][2] This technical guide provides a comprehensive overview of the chemical properties of Ethyl tellurac, including its physical and chemical characteristics, synthesis, reactivity, and thermal decomposition. Detailed experimental protocols for key analytical procedures are also presented, along with visualizations of relevant chemical pathways and experimental workflows.
Chemical and Physical Properties
Ethyl tellurac is an orange-yellow to bright yellow, fluffy powder.[1][3] It is characterized by its limited solubility in water and sensitivity to prolonged exposure to light.[1][4] A summary of its key quantitative properties is provided in Table 1.
Table 1: Quantitative Chemical and Physical Properties of Ethyl Tellurac
| Property | Value | Reference |
| Molecular Weight | 720.68 g/mol | [5] |
| Melting Point | 108-118 °C (226-244 °F) | [1][3] |
| Density | 1.44 g/cm³ | [1][3] |
| Water Solubility | < 0.1 mg/mL at 23 °C | [1][3] |
| Appearance | Orange-yellow to bright yellow fluffy powder | [1][3] |
| CAS Number | 20941-65-5 | [1] |
Synthesis of Ethyl Tellurac
Ethyl tellurac is synthesized through the reaction of an alkaline solution of tellurium dioxide with sodium diethyldithiocarbamate.[6]
Experimental Protocol: Synthesis of Ethyl Tellurac
This protocol is adapted from a patented preparation method.[6]
Materials:
-
Tellurium dioxide (TeO₂)
-
Sodium hydroxide (NaOH) or other caustic alkali
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Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)
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Deionized water
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Reaction vessel with stirring capability
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Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Tellurium Solution: Dissolve tellurium dioxide in a 0.1–2 M solution of caustic alkali (e.g., sodium hydroxide) with stirring to form an alkaline solution of tellurium.[6]
-
Reaction: Under controlled pH conditions (pH 7–11), add the sodium diethyldithiocarbamate solution to the alkaline tellurium solution with continuous stirring. This will initiate the precipitation of Ethyl tellurac.[6]
-
Separation: The resulting solid Ethyl tellurac is separated from the reaction mixture using conventional filtration methods.
-
Washing and Drying: The collected solid is washed with deionized water to remove any unreacted starting materials and byproducts. The final product is then dried in an oven at a suitable temperature to obtain a homogeneous powder with a uniform grain size.
Caption: Workflow for the synthesis of Ethyl tellurac.
Chemical Reactivity and Stability
Thermal Decomposition
The thermal decomposition of Ethyl tellurac has been investigated using simultaneous thermogravimetry (TG), derivative thermogravimetry (DTG), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) in a nitrogen atmosphere. The decomposition occurs in two main stages:
-
Stage 1: Initial elimination of ethyl isothiocyanate (C₂H₅–NCS), elemental sulfur (S), and ethyl radicals (C₂H₅).
-
Stage 2: Subsequent loss of carbon disulfide (CS₂), diethylamine (N(C₂H₅)₂), and more ethyl isothiocyanate.
The activation energy for both decomposition stages is dependent on the extent of conversion, indicating a multi-step pyrolysis process.[7]
Experimental Protocol: Thermal Decomposition Analysis
This protocol is based on the methodology described for the thermal analysis of dithiocarbamates.[7]
Instrumentation:
-
Simultaneous Thermal Analyzer (TG/DSC) coupled with an FTIR spectrometer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of Ethyl tellurac (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen (flow rate ~50 mL/min).
-
Data Acquisition: The TG, DTG, and DSC curves are recorded simultaneously as a function of temperature. The evolved gases from the thermal decomposition are transferred to the FTIR spectrometer via a heated transfer line to identify the gaseous products.
-
Data Analysis: The TG and DTG curves are analyzed to determine the temperature ranges of decomposition and the corresponding mass losses. The DSC curve provides information about the thermal events (endothermic or exothermic). The FTIR spectra of the evolved gases are analyzed to identify the decomposition products at different temperatures.
Caption: Thermal decomposition pathway of Ethyl tellurac.
Light Sensitivity
Ethyl tellurac is sensitive to prolonged exposure to light.[1][4] Therefore, it should be stored in light-resistant containers.
Experimental Protocol: Photostability Testing
A generalized protocol for assessing the photostability of a chemical substance, based on ICH Q1B guidelines.[8]
Apparatus:
-
A photostability chamber equipped with a light source that provides a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp. The chamber should be capable of controlling temperature.
Procedure:
-
Sample Preparation: A sample of Ethyl tellurac is placed in a suitable transparent container. A control sample is wrapped in aluminum foil to protect it from light.
-
Exposure: The samples are exposed to a controlled light source in the photostability chamber for a specified duration. The overall illumination should be at least 1.2 million lux hours and the integrated near-UV energy should be at least 200 watt hours/square meter.
-
Analysis: After exposure, the light-exposed sample is compared to the control sample. Any changes in physical properties (e.g., color, appearance) and chemical properties (e.g., purity, degradation products) are assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC).
Analytical Methods
The determination of Ethyl tellurac in various matrices, such as rubber additives, can be performed using atomic absorption spectrometry or gravimetric determination of tellurium.[1] For dithiocarbamates in general, analytical methods often involve their decomposition to carbon disulfide (CS₂), which is then quantified.
Experimental Protocol: Determination of Dithiocarbamates by Decomposition to CS₂
This is a generalized protocol based on methods for dithiocarbamate analysis.[9][10]
Principle:
Dithiocarbamates are hydrolyzed in a hot acidic medium to produce carbon disulfide (CS₂). The evolved CS₂ is then trapped and quantified, typically by spectrophotometry or gas chromatography.
Procedure:
-
Sample Preparation: A known amount of the sample containing Ethyl tellurac is placed in a reaction flask.
-
Acid Hydrolysis: A strong acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) are added to the flask. The mixture is heated to boiling to facilitate the decomposition of Ethyl tellurac to CS₂.
-
CS₂ Trapping: The evolved CS₂ is carried by an inert gas stream (e.g., nitrogen) through a series of traps. For spectrophotometric analysis, the CS₂ can be trapped in a solution of copper(II) acetate and diethanolamine to form a colored complex.
-
Quantification: The amount of CS₂ is determined by measuring the absorbance of the colored complex with a spectrophotometer at a specific wavelength. Alternatively, the trapped CS₂ can be analyzed by gas chromatography.
Potential Biological Interactions of Dithiocarbamates
While specific signaling pathway interactions for Ethyl tellurac are not extensively documented due to its primary industrial application, the broader class of dithiocarbamates is known to interact with various cellular signaling pathways. These interactions are relevant for understanding the potential toxicological and pharmacological effects of this class of compounds.
Inhibition of the EGFR/AKT Signaling Pathway
Some dithiocarbamates have been shown to exert anti-tumor effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/AKT signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of EGFR/AKT pathway by dithiocarbamates.
Inhibition of the NF-κB Signaling Pathway
Dithiocarbamates can form complexes with copper, which in turn can inhibit the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is involved in inflammatory responses and cell survival.
References
- 1. Ethyl tellurac | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. scielo.br [scielo.br]
- 6. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
